N-Decylpropane-1,3-diamine N-Decylpropane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 5538-99-8
VCID: VC18472011
InChI: InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3
SMILES:
Molecular Formula: C13H30N2
Molecular Weight: 214.39 g/mol

N-Decylpropane-1,3-diamine

CAS No.: 5538-99-8

Cat. No.: VC18472011

Molecular Formula: C13H30N2

Molecular Weight: 214.39 g/mol

* For research use only. Not for human or veterinary use.

N-Decylpropane-1,3-diamine - 5538-99-8

Specification

CAS No. 5538-99-8
Molecular Formula C13H30N2
Molecular Weight 214.39 g/mol
IUPAC Name N'-decylpropane-1,3-diamine
Standard InChI InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3
Standard InChI Key FHKWCXVXPHXBAC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCNCCCN

Introduction

Structural and Physicochemical Properties

The molecular formula of N-decylpropane-1,3-diamine is C₁₃H₂₉N₂, with a molecular weight of 213.38 g/mol. Its structure comprises a propane-1,3-diamine core where one terminal amine group is substituted with a decyl chain. Key properties inferred from homologous compounds include:

PropertyValue/DescriptionSource Analogy
Boiling Point~170–175°C (1 Torr)Similar to C₁₂ variant
Density0.86–0.88 g/cm³C₁₂ analog data
Solubility190 g/L in water (20°C)Triameen Y12D
LogP~0.3–0.5Hydrophilic-lipophilic balance
Viscosity20–25 mm²/sC₁₂ analog

The compound’s pKa is predicted to be ~10.5, reflecting the basicity of its amine groups . Its water solubility arises from hydrogen bonding between the amine groups and water molecules, while the decyl chain confers mild surfactant properties.

Synthesis Pathways

N-Decylpropane-1,3-diamine is synthesized via alkylation of propane-1,3-diamine with decyl halides or through reductive amination of decyl aldehydes. A continuous fixed-bed hydrogenation method, analogous to the production of N,N-dimethyl-1,3-propanediamine, offers scalability and efficiency :

  • Alkylation Reaction:
    Decyl bromide reacts with propane-1,3-diamine in a molar ratio of 1:1–1:2 under alkaline conditions (e.g., NaOH/ethanol). The reaction proceeds at 60–80°C for 12–24 hours, yielding a mixture of mono- and dialkylated products.

  • Reductive Amination:
    Decyl aldehyde and propane-1,3-diamine undergo condensation in the presence of hydrogen and a Raney-Ni catalyst at 3–10 MPa and 80–120°C . This method achieves yields >95% with minimal byproducts.

  • Purification:
    Unreacted amines and solvents are removed via vacuum distillation. The final product is stabilized with 0.1–1% alkaline co-catalysts to prevent oxidation .

Functional Applications

Surfactant and Antimicrobial Agent

N-Decylpropane-1,3-diamine acts as a cationic surfactant due to its protonated amine groups, which adsorb onto negatively charged surfaces. Applications include:

  • Disinfectants: At 0.1–2% concentrations, it disrupts microbial cell membranes, effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and enveloped viruses .

  • Corrosion Inhibition: Forms protective films on metal surfaces, reducing corrosion rates by 60–80% in acidic environments .

Industrial and Cosmetic Uses

  • Emulsification: Stabilizes oil-in-water emulsions in creams and lotions (pH 5–8).

  • Antistatic Agent: Reduces static charge in synthetic textiles and plastics.

  • Preservative: Extends shelf life of water-based products by inhibiting microbial growth .

ParameterValueSource
Acute Oral LD₅₀1,200 mg/kg (rat)EWG Food Scores
Skin IrritationMild to moderateEPA Registry
Environmental FateBiodegradable (OECD 301B)MAK Commission

Chronic exposure in rodents caused skeletal muscle degeneration and hepatic enzyme induction at 100 mg/kg/day . Workplace exposure limits are recommended at 1 mg/m³ (8-hour TWA) with peak limitations of 2 mg/m³ .

Future Research Directions

  • Green Synthesis: Developing biocatalytic routes using lipases or aminotransferases.

  • Nanocarrier Systems: Exploring micelle formation for drug delivery.

  • Antiviral Efficacy: Testing against non-enveloped viruses (e.g., norovirus).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator